

Application Note: Regioselective Nitration of 4-Methoxy-3,5-dimethylaniline

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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylaniline

Cat. No.: B181746

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Introduction

4-Methoxy-3,5-dimethylaniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The introduction of a nitro group onto the aromatic ring of this compound can provide a key functional handle for further chemical transformations. This application note describes a detailed experimental protocol for the regioselective nitration of **4-Methoxy-3,5-dimethylaniline**. The described method employs a protection-deprotection strategy to ensure the selective nitration at the C2 position and to prevent the oxidation of the amine functionality.

The procedure involves a three-step sequence:

- Acetylation: The amino group of **4-Methoxy-3,5-dimethylaniline** is first protected as an acetamide. This is a common strategy in the nitration of anilines to control the regioselectivity and prevent unwanted side reactions.[1]
- Nitration: The resulting N-(4-methoxy-3,5-dimethylphenyl)acetamide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
- Hydrolysis: Finally, the acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the desired 4-Methoxy-3,5-dimethyl-2-nitroaniline.

This method is adapted from established procedures for the nitration of similar aromatic amines and is expected to provide a good yield of the desired product.

Experimental Protocols

Materials and Reagents

- **4-Methoxy-3,5-dimethylaniline**
- Acetic anhydride
- Glacial acetic acid
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Dichloromethane
- Sodium hydroxide
- Methanol
- Ice
- Standard laboratory glassware
- Magnetic stirrer with heating and cooling capabilities

Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Concentrated acids are highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Protocol 1: Synthesis of 4-Methoxy-3,5-dimethyl-2-nitroaniline via a Three-Step Batch Process

Step 1: Acetylation of 4-Methoxy-3,5-dimethylaniline

- In a round-bottom flask, dissolve **4-Methoxy-3,5-dimethylaniline** in glacial acetic acid.
- To this solution, add acetic anhydride dropwise while stirring.
- Continue stirring the reaction mixture at room temperature for a specified period to ensure complete acetylation.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture containing N-(4-methoxy-3,5-dimethylphenyl)acetamide is used directly in the next step.

Step 2: Nitration of N-(4-methoxy-3,5-dimethylphenyl)acetamide

- In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
- Cool the solution of N-(4-methoxy-3,5-dimethylphenyl)acetamide from Step 1 to 0-5 °C in an ice bath.
- Slowly add the prepared nitrating mixture dropwise to the cooled acetamide solution, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a designated time to allow for complete nitration.

Step 3: Hydrolysis of N-(4-methoxy-3,5-dimethyl-2-nitrophenyl)acetamide

- Pour the reaction mixture from Step 2 slowly into a beaker containing crushed ice with vigorous stirring to precipitate the nitrated acetamide.
- Filter the precipitate and wash it with cold water.
- To the crude N-(4-methoxy-3,5-dimethyl-2-nitrophenyl)acetamide, add an aqueous solution of sodium hydroxide.

- Heat the mixture under reflux to hydrolyze the acetamide.
- After the hydrolysis is complete, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.
- Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., methanol) to obtain pure 4-Methoxy-3,5-dimethyl-2-nitroaniline.

Quantitative Data

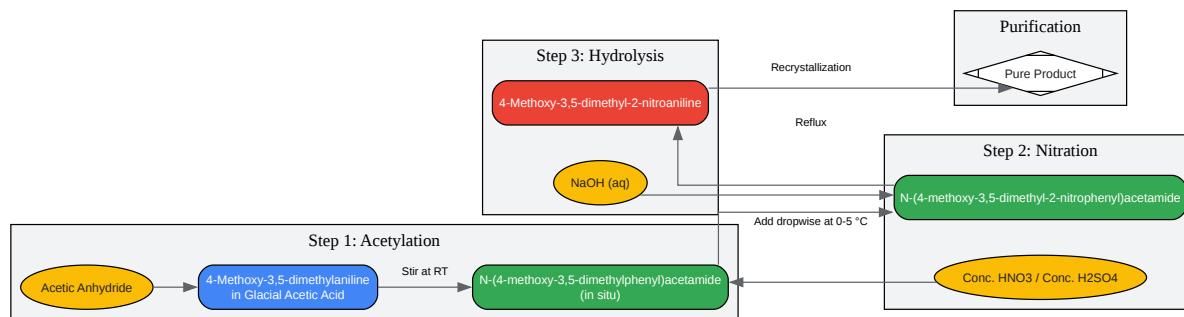
The following table summarizes representative data for a similar three-step nitration process of 4-methoxyaniline, which is expected to be comparable for **4-Methoxy-3,5-dimethylaniline**.

Step	Reactant	Product	Reagents	Solvent	Temperature	Time	Yield	Purity
Acetylation	4-methoxyaniline (0.32 mol)	4-methoxyacetanilide	Acetic anhydride (0.63 mol)	Glacial acetic acid	25 °C	133 min	-	-
Nitration	4-methoxyacetanilide	4-methoxy-2-nitroacetanilide	Concentrated H ₂ SO ₄ and concentrated HNO ₃ (mass ratio 1:1.15)	-	25 °C	100 min	-	-
Hydrolysis	4-methoxy-2-nitroacetanilide	4-methoxy-2-nitroaniline	NaOH aqueous solution (1.63 mol)	-	40 °C	400 min	-	-
Overall Process	4-methoxyaniline (40 g)	4-methoxy-2-nitroaniline (48.0 g)	-	-	-	-	88%	99%

Data adapted from a continuous flow reactor synthesis of 4-methoxy-2-nitroaniline, which employs the same three-step chemical transformation.[\[2\]](#)

Experimental Workflow and Reaction Pathway

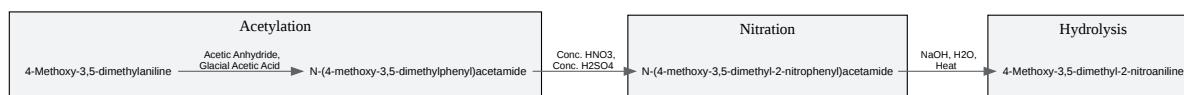
The overall experimental workflow for the nitration of **4-Methoxy-3,5-dimethylaniline** is depicted below.



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Caption: Experimental workflow for the synthesis of **4-Methoxy-3,5-dimethyl-2-nitroaniline**.

The chemical transformation pathway for the synthesis is illustrated below.



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Caption: Reaction pathway for the nitration of **4-Methoxy-3,5-dimethylaniline**.

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References

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- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
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